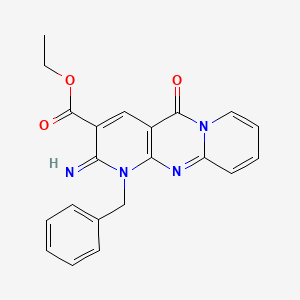![molecular formula C18H15FN2O3S B12129026 (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12129026.png)
(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one” is a fascinating compound with a complex structure. Let’s break it down:
- The core structure consists of a thiazolone ring (a five-membered ring containing a sulfur and nitrogen atom) fused with a benzene ring.
- The functional groups include a benzylidene group (a double bond between the carbon atoms of the benzene ring and the thiazolone ring), two methoxy groups (OCH₃), and an amino group (NH₂) attached to the phenyl ring.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of a thiazolone precursor with an appropriate aldehyde or ketone. The benzylidene group forms during this step. The choice of reagents and reaction conditions can vary, but the overall process follows these steps:
Thiazolone Synthesis: Start with a thiazolone precursor (e.g., 2-aminothiazole) and react it with an aldehyde or ketone under acidic or basic conditions. The resulting intermediate contains the thiazolone ring.
Benzylidene Formation: Introduce the benzylidene group by reacting the intermediate with an aldehyde (such as 2,5-dimethoxybenzaldehyde) under appropriate conditions.
Industrial Production: The industrial-scale production of this compound typically involves optimized synthetic routes, purification steps, and quality control. Unfortunately, specific industrial methods are proprietary and not widely disclosed.
Analyse Des Réactions Chimiques
Reactivity: “(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one” participates in various chemical reactions:
Oxidation: The thiazolone ring can undergo oxidation reactions.
Reduction: Reduction of the double bond in the benzylidene group may occur.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like ammonia (NH₃) or alkyl halides.
Major Products: The specific products depend on reaction conditions, but potential outcomes include:
- Oxidation: Thiazolone ring oxidation products.
- Reduction: Reduced benzylidene group.
- Substitution: Alkylated or substituted derivatives.
Applications De Recherche Scientifique
This compound finds applications across various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Industry: May serve as a precursor for other valuable compounds.
Mécanisme D'action
The exact mechanism remains an active area of research. potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular signaling pathways. Further studies are needed to elucidate its precise effects.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, we can compare it to related thiazolone derivatives. Notable compounds include:
- Compound A): Shares the thiazolone core but lacks the benzylidene group.
- Compound B): Contains a similar benzylidene moiety but with a different heterocyclic ring.
: Reference 1 (if available) : Reference 2 (if available)
Propriétés
Formule moléculaire |
C18H15FN2O3S |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15FN2O3S/c1-23-14-7-8-15(24-2)11(9-14)10-16-17(22)21-18(25-16)20-13-5-3-12(19)4-6-13/h3-10H,1-2H3,(H,20,21,22)/b16-10- |
Clé InChI |
QNZBZVMAPWLCME-YBEGLDIGSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-(4-chlorophenyl)-3-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B12128948.png)
![2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12128954.png)
![(5Z)-2-(4-butoxyphenyl)-5-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128956.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B12128966.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12128971.png)
![(2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B12128979.png)
![Methyl {1-[(3-methoxyphenyl)carbamothioyl]-3-oxodecahydroquinoxalin-2-yl}acetate](/img/structure/B12128989.png)
![Naphtho[2,1-d]thiazole](/img/structure/B12128997.png)
![N-(4-{3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B12129003.png)

![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12129007.png)
![N-(4-{[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide](/img/structure/B12129015.png)
![(5Z)-2-(2-bromophenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129016.png)
![2-(4,6-dimethylpyrimidin-2-yl)imino-3-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,3-diazinane-4-carboxylic acid](/img/structure/B12129019.png)
